ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a naphthothiazole moiety, a benzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Naphthothiazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the naphthothiazole ring.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, often using reagents like benzenesulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Coupling Reactions: The final steps involve coupling the naphthothiazole and benzenesulfonyl moieties with the piperazine ring, often using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Materials Science: Use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-(benzothiazol-2-yl)carbamoyl]benzenesulfonyl]piperazine-1-carboxylate
- Ethyl 4-[4-(benzimidazol-2-yl)carbamoyl]benzenesulfonyl]piperazine-1-carboxylate
- Ethyl 4-[4-(quinolin-2-yl)carbamoyl]benzenesulfonyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is unique due to the presence of the naphthothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)22-13-10-18-6-4-5-7-21(18)23(22)36-25/h4-13,25H,3,14-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHECXZZQOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3N(C4=C(S3)C5=CC=CC=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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